Product packaging for Clibucaine(Cat. No.:CAS No. 15302-10-0)

Clibucaine

Cat. No.: B093319
CAS No.: 15302-10-0
M. Wt: 315.2 g/mol
InChI Key: GDDYCOSWVJRUHM-UHFFFAOYSA-N
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Description

Contextualization as a Local Anesthetic Agent in Research

Clibucaine is identified as a synthetic local anesthetic. jddonline.comontosight.ai While it was reportedly used in clinical settings in the 1980s, its current mentions in scientific literature and databases often place it in the context of research collections, chemical libraries, and analytical studies. nih.govmedchemexpress.comquimicaorganica.orgdovepress.com Its presence in these resources indicates its availability and relevance for investigation within academic and pharmaceutical research environments. This compound is also mentioned in research related to environmental screening and passive sampling, suggesting its detection and analysis in broader scientific studies beyond direct pharmacological application research. wellbeingintlstudiesrepository.orggoogle.com Furthermore, its inclusion as an example of an amide-type local anesthetic in patent applications highlights potential research into novel formulations or compositions. nih.govnih.gov

Pharmacological Classification and Structural Derivation within Anesthetic Compounds

This compound is pharmacologically classified as a local anesthetic. jddonline.comontosight.ainih.govnih.govfrontiersin.orgmdpi.com It is a piperidine (B6355638) derivative nih.govnih.govnih.gov and is recognized as an amide-type local anesthetic. quimicaorganica.orgfrontiersin.org

The chemical structure of this compound hydrochloride includes a piperidine ring, a propionamide (B166681) group, and a 2,4-dichlorophenyl group. jddonline.com

Key Chemical Properties of this compound Hydrochloride:

PropertyValueSource
Molecular FormulaC₁₅H₂₀Cl₂N₂O (free base) / C₁₈H₂₂Cl₃N₂O (hydrochloride) ontosight.aimedchemexpress.commedscape.com
Molecular Weight315.2381 g/mol (free base) / 384.28 g/mol (hydrochloride) ontosight.aimedchemexpress.com
Melting PointAround 240°C (hydrochloride) jddonline.com
SolubilitySoluble in water (hydrochloride) jddonline.com

The mechanism of action typical of local anesthetics, including compounds like this compound, involves the reversible blockade of voltage-gated sodium channels in nerve cells. jddonline.comontosight.aimdpi.comnih.govmedkoo.com This action prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the affected area. jddonline.commdpi.com

Overview of Academic Research Trajectories for this compound

Academic research trajectories involving this compound appear to encompass its identification and analysis in various contexts, as well as potential exploration in novel formulations. Its presence in chemical compound collections used in research indicates its role as a reference standard or a compound for screening purposes in drug discovery and development efforts. medchemexpress.comquimicaorganica.orgdovepress.com Research in environmental science has identified this compound as an analyte in studies focusing on hazardous substances and organic pollutants in environmental waters and marine mammals, demonstrating its detection and quantification in environmental research. wellbeingintlstudiesrepository.orggoogle.com Furthermore, its mention in patent literature, such as in compositions involving hyaluronic acid, suggests research into its potential use in different delivery systems or combination therapies. nih.govnih.gov While detailed academic research specifically focused on the comparative anesthetic efficacy, potency, or duration of action of this compound in isolation appears limited in readily available search results, its inclusion in broader research contexts highlights its continued relevance as a chemical entity for investigation in diverse scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Cl2N2O B093319 Clibucaine CAS No. 15302-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYCOSWVJRUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864581
Record name N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-10-0
Record name Clibucaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLIBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanism of Action of Clibucaine

Investigation of Voltage-Gated Sodium Channel Interactions

Voltage-gated sodium channels exist in several conformational states: resting (closed), open, and inactivated (closed). frontiersin.orgderangedphysiology.comresearchgate.netfrontiersin.org Local anesthetics generally bind to a receptor site within the pore of the alpha subunit of the NaV channel. nih.govnih.govitaca.edu.es This binding is often state-dependent, meaning the affinity of the drug for the channel varies depending on the channel's current state. frontiersin.orgresearchgate.netnih.govkenhub.commdpi.com

While specific data for Clibucaine was not found, studies on other local anesthetics indicate that they typically exhibit higher affinity for the open and inactivated states of the channel compared to the resting state. nih.govfrontiersin.orgkenhub.commdpi.com This state-dependent binding is crucial for their function.

The voltage-gated sodium channel family comprises nine different subtypes (NaV1.1-NaV1.9), which exhibit distinct tissue localization and biophysical properties. frontiersin.orgmdpi.com The concept of subtype specificity refers to the differential affinity or effect of a compound on these various NaV isoforms. While some compounds, like certain neurotoxins or novel inhibitors, show selectivity for specific NaV subtypes (e.g., NaV1.7 or NaV1.8, which are important in pain pathways), many commonly used local anesthetics are considered non-selective, affecting multiple NaV subtypes. researchgate.netnih.gov

Specific research detailing this compound's binding kinetics (rates of association and dissociation) and its affinity profile across the different NaV subtypes (NaV1.1-NaV1.9) was not available in the provided search results. Studies on other local anesthetics utilize techniques like patch-clamp electrophysiology to determine these parameters, revealing variations in potency and kinetics among different compounds and channel subtypes. frontiersin.orgfrontiersin.orgresearchgate.net

The state-dependent blockade is a hallmark of local anesthetic action. The modulated receptor hypothesis proposes that local anesthetics preferentially bind to and stabilize the open and/or inactivated states of the NaV channel. nih.govresearchgate.net When a neuron is repeatedly stimulated, NaV channels cycle through their open and inactivated states more frequently. This increased availability of high-affinity binding states leads to a phenomenon known as "use-dependence" or "phasic block," where the blockade becomes more pronounced with increased neuronal activity. nih.govresearchgate.netbritannica.com

Specific experimental data illustrating this compound's state-dependent blockade characteristics (e.g., differential affinity for resting, open, and inactivated states, or use-dependence) were not found in the provided search results. Research on other local anesthetics, such as lidocaine (B1675312) and anethole, has demonstrated these state-dependent effects through electrophysiological recordings. nih.govmdpi.comfrontiersin.org

Research on Nerve Impulse Conduction Inhibition Pathways

The inhibition of voltage-gated sodium channels by compounds like this compound directly disrupts the process of nerve impulse conduction. Action potentials are generated by a rapid influx of sodium ions through NaV channels, leading to depolarization of the neuronal membrane. researchgate.netkenhub.comelifesciences.org This depolarization propagates along the axon, transmitting the nerve impulse. kenhub.comelifesciences.org

By blocking NaV channels, this compound prevents this critical sodium influx, thereby raising the threshold for firing an action potential or completely blocking its generation and propagation. ebsco.comnih.gov This effectively creates a "chemical roadblock" that prevents the transmission of sensory information, such as pain signals, to the central nervous system. ebsco.com The degree of inhibition is typically concentration-dependent. nih.gov

While the general principle of nerve impulse inhibition through NaV channel block is well-established for local anesthetics, specific studies detailing the effects of this compound on nerve impulse conduction velocity or amplitude in different types of nerve fibers were not available in the provided search results. Studies on other local anesthetics have shown differential block based on nerve fiber type (e.g., small myelinated and unmyelinated fibers being more sensitive) and frequency of stimulation. ebsco.com

Comparative Mechanistic Studies with Related Local Anesthetics

Comparative mechanistic studies analyze the differences in how various local anesthetics interact with their targets, particularly voltage-gated sodium channels. These studies help to understand why different local anesthetics may have varying potencies, durations of action, and side effect profiles. Comparisons often focus on aspects such as lipid solubility, pKa, binding affinity, kinetics, and state dependence. nih.govnih.govmdpi.com

For example, studies have compared lidocaine and bupivacaine, highlighting differences in their binding affinity and dissociation rates from cardiac sodium channels, which contributes to their differing cardiac toxicity profiles. nih.govnih.govmdpi.com Comparisons have also been made regarding subtype selectivity, with some newer compounds being developed to target specific NaV subtypes involved in pain. mdpi.comnih.gov

Specific comparative mechanistic studies involving this compound and other related local anesthetics were not found in the provided search results. Therefore, a detailed comparison of this compound's mechanism with other local anestesthetics based on specific research findings cannot be provided here. However, as a member of the local anesthetic class, this compound is presumed to share the fundamental mechanism of voltage-gated sodium channel blockade with other agents in this group.

Pharmacological Profile and Preclinical Efficacy Research of Clibucaine

Studies on Analgesic and Anesthetic Efficacy in Experimental Models

Studies evaluating the analgesic and anesthetic efficacy of a compound in experimental models are fundamental to understanding its potential therapeutic applications in pain management and anesthesia wellbeingintlstudiesrepository.orgnih.govdovepress.comnih.govresearchgate.net. These preclinical studies typically utilize various animal models designed to mimic different types of pain or assess anesthetic properties such as induction, maintenance, and recovery wellbeingintlstudiesrepository.orgnih.govnih.gov. Researchers employ behavioral, physiological, and biochemical endpoints to quantify the compound's effects nih.gov. For instance, analgesic efficacy might be evaluated using models assessing responses to thermal, mechanical, or chemical stimuli, while anesthetic potential is assessed by observing loss of reflexes, muscle relaxation, and duration of unconsciousness wellbeingintlstudiesrepository.orgdovepress.com. The goal is to determine if the compound elicits a measurable reduction in pain response or induces a state of anesthesia in a controlled setting wellbeingintlstudiesrepository.orgdovepress.com.

Based on the available information, specific detailed studies on Clibucaine's analgesic and anesthetic efficacy in experimental models, including detailed research findings or data tables, were not found in the consulted sources.

Pharmacodynamic Characterization in In Vivo Systems

Pharmacodynamic (PD) studies in in vivo systems aim to characterize the effects of a drug on living organisms, including its mechanism of action and the relationship between drug exposure and response alimentiv.comallucent.comreactionbiology.comeuropa.eu. Preclinical PD studies provide crucial insights into how a compound exerts its therapeutic effects and help establish the basis for dose selection in subsequent studies allucent.comnih.gov.

Research on Onset and Duration of Action in Preclinical Settings

Understanding the onset and duration of action is a key component of pharmacodynamic characterization europa.eu. Onset of action refers to the time it takes for a drug effect to become apparent after administration, while duration of action describes the length of time the effect persists archive.org. These parameters are typically evaluated in preclinical models by measuring the desired pharmacological effect at various time points following administration of the compound europa.eu. This research helps predict how frequently a drug might need to be administered to maintain a therapeutic effect mhmedical.com.

Specific research findings regarding the onset and duration of action of this compound in preclinical settings were not available in the consulted sources.

Exploration of Dose-Response Relationships in Research Models

Dose-response relationships are fundamental to pharmacology, describing how the magnitude of a drug's effect changes in proportion to the dose administered numberanalytics.comfiveable.meeuropa.euresearchgate.net. Preclinical studies explore these relationships in research models to determine the range of doses that produce a therapeutic effect, the maximum achievable effect, and potentially identify threshold doses below which no effect is observed numberanalytics.comfiveable.meeuropa.eu. Dose-response curves are graphical representations of this relationship and are essential for understanding a compound's potency and efficacy numberanalytics.comfiveable.me. These studies involve administering different doses of the compound to groups of animals and measuring the corresponding biological response europa.eunih.gov.

Detailed data and specific findings on the dose-response relationships of this compound in research models were not found in the consulted sources.

Pharmacokinetic Research

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME) alimentiv.comnih.govmhmedical.comslideshare.netnih.gov. Preclinical PK studies are essential for understanding how a compound is handled by the body, which influences its concentration at the site of action and ultimately its efficacy and duration of effect aissmscop.compitt.edu.

Investigations into Absorption and Distribution Dynamics

Absorption is the process by which a drug enters the systemic circulation from its site of administration alimentiv.comnih.govnih.gov. Distribution describes how the drug is dispersed throughout the body to various tissues and organs alimentiv.comnih.govmhmedical.comslideshare.net. Preclinical investigations into absorption and distribution dynamics typically involve administering the compound to animals and measuring its concentration in blood, plasma, and different tissues over time aissmscop.comslideshare.netnih.gov. Factors influencing absorption include the route of administration and the drug's physicochemical properties, while distribution is affected by blood flow, tissue binding, and the ability of the drug to cross biological membranes, such as the blood-brain barrier alimentiv.comnih.govslideshare.netnih.gov.

Specific investigations into the absorption and distribution dynamics of this compound were not detailed in the consulted sources.

Metabolic Pathways and Metabolite Identification Studies

Metabolism is the process by which the body breaks down a drug into metabolites, primarily through enzymatic reactions alimentiv.comnih.gov. Metabolite identification studies aim to determine the structure of these breakdown products and the enzymatic pathways involved in their formation wuxiapptec.commetaboanalyst.camdpi.combioivt.com. Understanding a compound's metabolic fate is crucial because metabolites can have different pharmacological activities or toxicological profiles compared to the parent compound wuxiapptec.combioivt.com. Preclinical studies often involve analyzing biological samples (e.g., plasma, urine, feces) from animals treated with the compound using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify metabolites nih.govwuxiapptec.commdpi.combioivt.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Clibucaine

Elucidation of Structural Determinants for Local Anesthetic Activity

The local anesthetic activity of compounds like Clibucaine is primarily mediated by their interaction with voltage-gated sodium channels in nerve membranes, blocking the transmission of action potentials nih.govnih.govderangedphysiology.com. The structural features that determine this activity are related to the molecule's ability to reach the site of action and bind effectively.

Key structural determinants for local anesthetic activity, generally applicable to this class of compounds, include:

Lipophilicity of the Aromatic Ring: The aromatic portion is crucial for the molecule to penetrate the lipophilic nerve cell membrane westernu.edunih.govsquarespace.com. Increasing the length of the aromatic side chain generally leads to increased lipid solubility and potency squarespace.com.

Intermediate Linkage: The nature of the link (amide or ester) influences metabolism and, consequently, the duration of action. Amides are metabolized by hepatic amidases, while esters are broken down by plasma cholinesterases, resulting in shorter durations for ester-type anesthetics squarespace.comderangedphysiology.com. This compound contains an amide linkage uni.lu.

Hydrophilic Amine Group: This group is typically a tertiary amine, which can exist in both ionized (protonated) and unionized forms depending on the pH westernu.edusquarespace.comderangedphysiology.com. The unionized form is necessary for membrane penetration, while the ionized form is generally considered to be the active species that binds to the sodium channel receptor from the intracellular side westernu.edunih.govsquarespace.comderangedphysiology.com. The pKa of the compound, which dictates the ratio of ionized to unionized forms at physiological pH, is therefore a critical determinant of the speed of onset westernu.edunih.govsquarespace.comderangedphysiology.com. Local anesthetics with pKa values closer to physiological pH (around 7.4) tend to have a faster onset because a larger fraction of the molecules are in the unionized form available for membrane crossing westernu.eduderangedphysiology.com.

Length of the Intermediate Chain: The length of the chain connecting the aromatic and amine groups can also be important for activity, with some sources suggesting an optimal length for local anesthetic activity derangedphysiology.com.

Substituents on the Aromatic Ring: The position and nature of substituents on the aromatic ring can impact activity. For instance, studies on related local anesthetics have shown that substituents like o-methyl groups on the aromatic ring can be important for biological activity nih.gov.

While specific data for this compound's SAR in the provided results are limited, its classification as a local anesthetic with an amide linkage squarespace.comuni.lu suggests that these general principles of local anesthetic SAR are likely applicable to understanding its activity.

Computational Modeling and Prediction of this compound Analogues’ Biological Activity

Computational modeling plays a significant role in modern drug discovery, complementing experimental approaches by providing insights into molecular interactions and predicting biological activity scielo.brfrontiersin.orgnih.govscielo.brdiva-portal.org. For this compound and its potential analogues, computational methods can be used to predict their local anesthetic activity and guide the design of new compounds.

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is a computational approach used when the 3D structure of the biological target (in this case, the sodium channel) is not available or not utilized directly biosolveit.degardp.orgnih.govsygnaturediscovery.comyoutube.com. LBDD relies on the knowledge of existing active molecules (ligands) to infer the structural and physicochemical features required for activity.

For this compound, LBDD approaches could involve:

Molecular Descriptors: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) for this compound and a set of known local anesthetics. These descriptors can then be correlated with their observed activities.

Molecular Similarity: Comparing the molecular structure and properties of this compound to other known local anesthetics to identify similarities and differences that might explain variations in activity.

QSAR Model Development: Building QSAR models that relate the structural features or molecular descriptors of a series of local anesthetics to their potency or other relevant biological activities youtube.comemblasproject.orgumweltbundesamt.denih.govnih.gov. These models can then be used to predict the activity of new this compound analogues before they are synthesized and tested experimentally nih.gov.

LBDD techniques are valuable for prioritizing compounds for synthesis and biological evaluation, potentially saving time and resources biosolveit.degardp.orgnih.govsygnaturediscovery.com.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a key LBDD technique that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, ionizable groups) of a molecule that are necessary for its biological activity nih.govyoutube.comarchive.orgmemphis.edunih.gov. A pharmacophore model represents the crucial interaction points between a ligand and its target.

For this compound, a pharmacophore model could be developed based on its structure and the known features important for local anesthetic activity. This model could represent:

A hydrophobic region corresponding to the aromatic ring.

A feature for the ionizable amine group.

Potential hydrogen bond interactions involving the amide linkage.

Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases scielo.brumweltbundesamt.denih.govnih.gov. Virtual screening involves searching these databases computationally to identify molecules that match the pharmacophore model, suggesting they are likely to possess similar biological activity scielo.brumweltbundesamt.denih.govnih.gov. This allows for the in silico identification of novel potential local anesthetic agents, including this compound analogues, from vast collections of compounds scielo.brnih.gov.

Computational modeling, including LBDD, QSAR, pharmacophore modeling, and virtual screening, thus provides powerful tools for understanding the structural requirements for this compound's activity and for the rational design and identification of novel analogues with potentially improved efficacy.

Toxicological Assessment and Safety Research of Clibucaine

Preclinical Safety and Toxicology Studies

Comprehensive preclinical safety and toxicology studies specifically for Clibucaine are not extensively documented in publicly accessible scientific literature. Toxicological evaluation for local anesthetics typically involves a standardized set of studies to characterize potential risks before clinical use. chemicalbook.com

In Vitro and In Vivo Toxicity Screening

Specific in vitro and in vivo toxicity screening data for this compound, such as cytotoxicity assays, genotoxicity studies, or acute toxicity tests in animal models, were not found in the reviewed sources. For local anesthetics, these studies are foundational for establishing a basic safety profile.

Systemic Organ Toxicity Research (e.g., Central Nervous System and Cardiovascular Effects)

Detailed research on the systemic organ toxicity of this compound is not available in the retrieved literature. Generally, local anesthetics can induce systemic toxicity if significant absorption occurs, primarily affecting the central nervous system (CNS) and cardiovascular system. nih.gov For related compounds, CNS effects can range from excitation to depression, while cardiovascular effects may include changes in blood pressure and cardiac function. chemicalbook.comnih.gov However, no specific studies detailing these potential effects for this compound were identified.

Local Tissue Compatibility and Irritation Studies

While one pharmacological dictionary notes that local anesthetics as a class may cause local irritation, specific local tissue compatibility or irritation studies for this compound are not described in the available research. epdf.pub Such studies are crucial for agents intended for topical or infiltration application.

Investigations into Hypersensitivity and Allergic Reactions

No specific case reports or research studies investigating hypersensitivity or allergic reactions to this compound were found. While hypersensitivity reactions are a known potential risk for local anesthetics, the allergenic potential of this compound has not been specifically documented in the available literature. epdf.pubgoogle.com

Research on Potential for Abuse and Dependence

Direct research examining the abuse and dependence potential of this compound is not available in the reviewed scientific literature. However, its classification in some regulatory documents suggests a perceived potential for misuse. For instance, this compound is listed in medication rules for horse racing, which regulate substances that could be used improperly. hydraces.comnrha.comca.gov One such document categorizes it under drugs with a high potential for abuse and the potential to lead to severe psychological or physical dependence, although the basis for this specific classification is not detailed. hydraces.com The Utah Department of Agriculture and Food also lists it on its substance penalty schedule. utah.gov These classifications point to regulatory concern, but are not substantiated by specific abuse liability studies found in the search results.

Forensic and Clinical Toxicology Detection and Analysis

The detection and analysis of this compound are documented in the context of forensic and environmental screening. Modern analytical techniques, particularly mass spectrometry, are employed for its identification in various samples.

This compound is included in comprehensive spectral libraries for high-resolution mass spectrometry (HRMS), facilitating its identification in non-targeted screening. sciex.com Laboratories performing forensic analysis, such as for equine sports, have incorporated this compound into their multi-residue screening methods. These methods utilize advanced instrumentation capable of detecting over 1,800 compounds in a single analysis of biological samples like blood and urine. nebraska.govnebraska.gov

The primary analytical approach involves coupling liquid chromatography with mass spectrometry. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) combined with HRMS detectors like the Orbitrap or Time-of-Flight (TOF) systems are used for screening purposes. nebraska.govnebraska.govumweltbundesamt.de Tandem mass spectrometry (LC-MS/MS) is also a key technique for both screening and confirmation. unito.it These methods allow for sensitive and accurate detection and quantification of the compound.

Interactive Table: Analytical Methods for this compound Detection

Analytical TechniqueSystem/DetectorApplication AreaReference
High-Resolution MS/MSQTOF, TripleTOF®, QTRAP®Forensic Testing, General Screening sciex.com
UHPLC/HRMSThermo OrbitrapEquine Forensic Toxicology (Blood, Urine) nebraska.govnebraska.gov
UHPLC-MS/MSNot SpecifiedEnvironmental Water Analysis unito.it
LC-HRMS / GC-HRMSQToFEnvironmental Screening (Marine Mammals) umweltbundesamt.de
LC-MS/MSNot SpecifiedEnvironmental Water Analysis core.ac.uk

Clibucaine in Drug Discovery and Development Research

Lead Optimization and Candidate Selection Processes

Lead optimization is a crucial stage in drug discovery that follows the identification of initial "hit" compounds with desired activity against a biological target. The goal is to chemically modify these hits to improve their potency, selectivity, and pharmacokinetic properties, while also addressing potential toxicity issues. criver.comcriver.comresearchgate.net This iterative process involves the design and synthesis of new analogues to establish structure-activity relationships (SAR). criver.com Computational approaches, such as computer-aided drug design (CADD), can be applied to generate binding hypotheses and investigate SAR. criver.comcriver.com

Key activities during lead optimization include increasing compound potency and selectivity, improving drug-like properties, and conducting early assessments of absorption, distribution, metabolism, and excretion (ADME) properties. criver.comcriver.comresearchgate.net Solubility and permeability profiling are also essential. criver.com Non-GLP toxicology studies may be conducted during lead optimization to provide expedited data on potential toxicity. criver.comoutsourcedpharma.com

The candidate selection process involves prioritizing compounds based on a defined profile that includes target activity, ADME/PK characteristics, and preliminary safety assessments. criver.comcriver.com One or two promising series are typically selected for further progression into preclinical development studies. criver.com Successful candidate development relies on experienced scientists, advanced technologies, and a translational approach to bridge in vitro and in vivo studies. criver.com

Preclinical Development Programs

Preclinical development is a critical phase that links drug discovery to clinical trials in humans. frontiersin.orgyoutube.com The primary objective is to determine the potential safety and efficacy of a drug candidate in non-human subjects before initiating human testing. youtube.com This involves a series of in vitro and in vivo studies to define the pharmacological and toxicological properties of the compound. allucent.comcriver.com Data gathered during preclinical development are essential for predicting safety concerns, estimating safe starting doses for clinical trials, and identifying key parameters for monitoring. allucent.comwuxiapptec.commcgill.ca

Preclinical studies assess pharmacodynamics, safety pharmacology, and pharmacokinetics (ADME). allucent.comcriver.com Toxicology assessments are a major component, including single-dose and repeated-dose studies, genotoxicity, and reproductive and developmental toxicity. allucent.comwuxiapptec.com The scope of the preclinical program is dependent on the drug class, route of administration, planned indication, and duration of treatment. allucent.comwuxiapptec.com

GLP-Compliant Safety Assessment for Regulatory Submissions

Good Laboratory Practice (GLP) is a regulatory framework that governs non-clinical laboratory studies to ensure the reliability, consistency, and integrity of the generated data. vinciswiss.chbiotechfarm.co.il GLP compliance is essential for safety assessments and is required for data submitted to regulatory authorities like the FDA and EMA to support the approval of new pharmaceuticals. vinciswiss.chbiotechfarm.co.ilpmda.go.jp

GLP principles cover the organization and personnel of the laboratory, facilities and equipment, test items and materials, and the conduct and reporting of studies. vinciswiss.ch A well-defined study plan or protocol is critical, and standard operating procedures (SOPs) are integral for consistency. biotechfarm.co.ilpharmko.com Quality assurance units (QAU) provide independent oversight to ensure adherence to GLP principles, which enhances data integrity and credibility for regulatory submissions. pharmko.com

Safety studies, by definition in the Code of Federal Regulations, must be conducted in accordance with GLP regulations. veranex.com Data obtained from GLP-compliant laboratories are considered valid for regulatory submissions and form the basis for safety and efficacy assessments. vinciswiss.ch Failure to adhere to GLP guidelines can result in the rejection of submitted data or delayed approval processes. vinciswiss.ch

Investigational New Drug (IND)-Enabling Studies

IND-enabling studies are a specific set of preclinical studies required to support an Investigational New Drug (IND) application to regulatory agencies, which is necessary before a drug can be tested in humans. allucent.comcriver.comwuxiapptec.com These studies provide the comprehensive nonclinical safety data demonstrating a reasonable basis for believing the drug is safe for initial human administration. criver.com

Key IND-enabling studies typically include pharmacology, pharmacokinetics (ADME), and toxicology assessments. allucent.comcriver.com Safety pharmacology studies assess the effects of the drug on vital systems like the cardiovascular, central nervous, and respiratory systems in animals. allucent.com Pharmacokinetic assessments include in vitro metabolism and plasma protein binding studies, as well as systemic exposure studies in animal species used for toxicology evaluations. allucent.com Toxicology assessments may involve both acute (single-dose) and repeated-dose toxicity studies. allucent.com Genetic toxicology studies are also routinely included. wuxiapptec.com

The data collected during IND-enabling studies demonstrate systemic exposure to the drug and help estimate safe starting doses and dose ranges for clinical trials. allucent.comcriver.comwuxiapptec.commcgill.ca Early planning for IND-enabling studies is crucial and can take a significant amount of time, potentially up to 18 months to prepare studies and manufacturing. criver.com

Clinical Research Phases and Outcomes

Clinical research involves testing investigational drugs in human volunteers to evaluate their safety and efficacy. nih.govadvarra.comppd.com This process is typically divided into several phases, each with specific objectives. nih.govadvarra.comwikipedia.org

Phase I Clinical Trials for Safety and Tolerability Assessment

Phase I clinical trials are typically the first studies conducted in humans. advarra.comfda.gov The primary objective of Phase I is to assess the safety, tolerability, and pharmacokinetics of the investigational drug. advarra.comwikipedia.orgcancerresearchuk.orgnih.govnih.gov These trials usually involve a small number of participants, often healthy volunteers, although in some cases, such as oncology, patients with the target disease may be included. fda.govcancerresearchuk.org

Phase I trials often involve dose escalation studies to determine a safe dose range and identify the maximum tolerated dose (MTD). wikipedia.orgcancerresearchuk.org Researchers closely monitor participants for any side effects and gather information on how the drug is absorbed, distributed, metabolized, and excreted by the body. advarra.comfda.govcancerresearchuk.org Pharmacodynamic effects may also be assessed. wikipedia.org

Phase II Clinical Trials for Efficacy and Safety in Target Indications

If an investigational drug is found to be safe and well-tolerated in Phase I, it may advance to Phase II clinical trials. advarra.comwikipedia.orgcancerresearchuk.org Phase II trials are designed to evaluate the efficacy of the drug in patients with the specific disease or condition the drug is intended to treat. advarra.comppd.comwikipedia.orgcancer.orgnih.gov These studies involve a larger group of participants compared to Phase I, typically ranging from tens to several hundred patients. advarra.comppd.comwikipedia.orgnih.gov

Phase II trials aim to determine if the drug has sufficient biological activity or a promising signal of efficacy to warrant further investigation in larger Phase III trials. nih.gov They also continue to assess the safety of the drug in a larger patient population. ppd.comwikipedia.orgnih.gov Phase II trials may explore different dosages or regimens to determine the most appropriate dose for the target indication. nih.govadvarra.comppd.comcancer.org These studies can be controlled, comparing the investigational drug to a placebo or standard treatment. nih.govadvarra.comppd.com

Phase III Clinical Trials for Comparative Effectiveness and Confirmatory Safety

Based on the conducted searches, specific data or research findings regarding Clibucaine's involvement in Phase III clinical trials for comparative effectiveness and confirmatory safety were not found.

Post-Marketing Surveillance and Real-World Evidence Generation

Post-marketing surveillance, also known as Phase IV clinical trials, involves monitoring the safety and effectiveness of a drug after it has been approved and is available to the general public advarra.com. These studies are crucial for detecting rare but serious side effects that may not have been apparent in earlier, smaller clinical trials advarra.com. Real-world evidence (RWE) is clinical evidence about the usage and potential benefits or risks of a medical product derived from analysis of real-world data (RWD) utah.govfda.gov. RWD is collected from various sources during routine healthcare delivery, including electronic health records, registries, and claims data utah.govfda.govyoudao.com. Post-marketing surveillance extensively utilizes RWE to generate pharmacovigilance data utah.gov. RWE can also be used to support new indications for an approved drug or to satisfy post-approval study requirements fda.gov.

Specific information regarding post-marketing surveillance or real-world evidence generation for this compound was not identified in the conducted searches.

Exploration of Advanced Drug Delivery Systems for this compound

Advanced drug delivery systems (DDS) are being explored to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, aiming to enhance efficacy, reduce toxicity, and improve patient compliance nih.govnih.goveortc.org. These systems can facilitate targeted delivery of drugs to specific sites in the body, control the rate of drug release, and improve the solubility and stability of drug compounds nih.govnih.govresearchgate.net. Research in this area involves the use of various carriers and technologies, including nanoparticles, liposomes, hydrogels, and other biocompatible and biodegradable materials nih.govnih.goveortc.orgresearchgate.netmdpi.com. The development of innovative DDS is a significant area of research in pharmaceutical science cas.orgnih.gov.

While the principles of advanced drug delivery systems are well-established, specific research exploring or utilizing these systems for this compound was not found in the provided search results. This compound was mentioned in the context of a hyaluronic acid composition in one patent, but details on advanced delivery system research for this compound were not available mdpi.com.

Research on Prodrug Strategies and Drug Derivatives

Prodrug strategies involve chemically modifying a pharmacologically active compound to create an inactive or less active derivative that undergoes biotransformation in the body to release the parent drug nih.govwcgclinical.comfrontiersin.orgnih.govresearchgate.net. This approach is employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, lack of site specificity, or undesirable side effects nih.govwcgclinical.comfrontiersin.orgresearchgate.netvivli.orgrsc.org. Prodrugs can be classified into carrier-linked prodrugs and bioprecursors, with various chemical and enzymatic mechanisms for activation wcgclinical.comnih.govvivli.org. Research in this area focuses on designing prodrugs that improve physicochemical properties, enhance targeting, extend duration of action, and reduce toxicity nih.govwcgclinical.comfrontiersin.orgvivli.orgrsc.org.

Advanced Analytical and Bioanalytical Methodologies for Clibucaine

Development and Validation of High-Resolution Mass Spectrometry (HRMS) Methods

High-Resolution Mass Spectrometry (HRMS) is a key technique in the analysis of Clibucaine, offering the ability to measure the mass-to-charge ratio (m/z) with high accuracy, enabling the distinction between compounds with very close nominal masses bioanalysis-zone.com. This precision is vital for confirming the elemental composition of an analyte bioanalysis-zone.com. HRMS is particularly useful in complex matrices where numerous compounds may be present. The application of HRMS in bioanalysis is a widely discussed topic bioanalysis-zone.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the qualitative and quantitative analysis of compounds like this compound in various samples, including biological matrices researchgate.net. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry researchgate.neteag.com. LC-MS/MS methods are developed and validated to ensure their sensitivity, linearity, specificity, accuracy, precision, recovery, and stability nih.gov. The process typically involves sample extraction, liquid chromatography separation, MS/MS analysis, and computer analysis psu.edu. LC-MS/MS allows for the identification of molecules by comparing experimental spectra to reference libraries psu.edu. The high specificity of the detector in LC-MS/MS eliminates the need for confirmatory detection methods eag.com.

Application in Suspect and Non-Targeted Screening in Biological and Environmental Matrices

HRMS-based suspect and non-targeted screening (SNTS) approaches are increasingly applied for the comprehensive characterization of chemical profiles in biological and environmental samples nih.govau.dk. This compound has been included as a target or suspect compound in studies utilizing these screening methods in environmental waters and biological matrices emblasproject.orgcore.ac.ukifremer.fremblasproject.org. Suspect screening aims to confirm the presence of anticipated substances using information like exact mass and isotope patterns, even without a reference standard au.dk. Non-targeted screening, on the other hand, seeks to identify unknown substances based solely on chromatographic and mass spectral data au.dk. These approaches are valuable for detecting chemicals of emerging concern and assessing exposure nih.govresearchgate.net. The quality of data acquired by HRMS significantly influences the efficiency of non-targeted identification researchgate.net. Suspect and non-targeted screening have been applied to diverse environmental media and biological samples for identifying contaminants and biomarkers of exposure nontargetedanalysis.orgnih.gov.

Chromatographic Separation Techniques (e.g., UHPLC) for this compound Analysis

Chromatographic separation techniques are integral to the analysis of this compound, particularly when dealing with complex samples. Ultra-High Performance Liquid Chromatography (UHPLC) is a modern technique that offers improved chromatographic separation, enhanced sensitivity, and faster run times compared to traditional HPLC nebraska.gov. UHPLC systems are often coupled with HRMS detectors, such as Orbitrap, to provide high-resolution data for screening and quantification of numerous compounds simultaneously nebraska.govnebraska.gov. The use of UHPLC-ESI-QTOF analysis has been reported for the analysis of environmental samples that included this compound emblasproject.orgemblasproject.org. The choice of stationary and mobile phases in liquid chromatography is crucial for achieving effective separation of analytes eag.com.

Construction and Application of Spectral Libraries for Forensic and Clinical Research

Spectral libraries are essential tools for the identification of compounds analyzed by mass spectrometry, particularly in forensic and clinical research sciex.comthermofisher.com. These libraries contain reference spectra of known molecules that can be compared to experimental spectra obtained from samples psu.edu. While large GC-MS libraries are widely available, the development of LC-MS/MS spectral libraries is ongoing psu.edu. The scarcity of LC-MS/MS libraries can be attributed to factors such as the availability of substances and the time-consuming process of selecting reference spectra psu.edu. Despite these challenges, spectral libraries for HRMS are being developed and applied for targeted and non-targeted screening in various fields, including forensic toxicology and environmental testing thermofisher.comsciex.com. The application of spectral libraries aids in increasing the reliability of molecule identification in samples psu.edu.

Regulatory and Ethical Landscape of Clibucaine Research

International Nonproprietary Names (INN) and Nomenclature Standards for Clibucaine and Analogues

The International Nonproprietary Name (INN) system, established by the World Health Organization (WHO) in 1953, provides unique, globally recognized names for pharmaceutical substances. europa.euwikipedia.orgwho.int These names are crucial for clear identification, safe prescription, and effective communication among healthcare professionals and scientists worldwide. europa.euwikipedia.orgwho.int INNs are in the public domain and can be used freely. europa.eu

The INN system utilizes stems and affixes to classify drugs into related pharmacological or chemical groups, aiding in the recognition of a substance's properties. europa.euwikipedia.orgwikipedia.org For local anesthetics, a common stem is used to indicate their mechanism of action. This compound has been assigned an International Nonproprietary Name. who.intusitc.govncats.io National nomenclature bodies, such as the United States Adopted Names (USAN) Council, often work in collaboration with the WHO INN Programme to ensure harmonization between national nonproprietary names and INNs. who.intwikipedia.org

Regulatory Status and Approval Pathways for Local Anesthetics

The regulatory pathway for approving local anesthetics, including novel compounds or new formulations, typically involves rigorous evaluation by national regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). modernvivo.comppd.com The process generally requires comprehensive data demonstrating the drug's safety and effectiveness for its intended use.

For new drug products, a New Drug Application (NDA) is typically submitted, containing full reports of preclinical and clinical investigations. fda.gov Abbreviated pathways, such as the 505(b)(2) pathway in the U.S., may be utilized for applications where some information required for approval comes from studies not conducted by or for the applicant, such as the agency's previous findings of safety and effectiveness for a listed drug or published literature. fda.gov

Regulatory bodies provide specific guidelines for the design, conduct, and reporting of both preclinical and clinical studies. ppd.comfda.gov Compliance with these guidelines is mandatory to obtain regulatory approval to advance to clinical trials and eventually market the drug. ppd.com As of January 2023, this compound was listed as lacking FDA approval in the context of an equine medication control rule. federalregister.gov

Ethical Considerations in Preclinical and Clinical Research Involving this compound

Ethical considerations are paramount throughout the research and development process for pharmaceutical compounds. This includes both preclinical studies, often involving animal models, and clinical trials in human subjects.

In preclinical research, ethical frameworks emphasize animal welfare and scientific integrity. modernvivo.combiobostonconsulting.com Guidelines such as the 3Rs (Replace, Reduce, Refine) aim to minimize animal use and maximize ethical standards. modernvivo.combiobostonconsulting.com Institutional Animal Care and Use Committees (IACUCs) play a crucial role in ensuring the ethical treatment of animals in research. modernvivo.combiobostonconsulting.com Maintaining scientific integrity through transparent reporting, robust study design, and adherence to Good Laboratory Practices (GLP) is also a key ethical pillar in preclinical testing. biobostonconsulting.com

Clinical research involving human subjects is guided by principles such as respect for persons, beneficence (maximizing benefits while minimizing harm), and justice. nih.govnih.gov Key ethical requirements include obtaining free and informed consent from participants, ensuring their privacy and confidentiality, and monitoring their welfare throughout the study. nih.govcas.ca Research Ethics Boards (REBs) or Institutional Review Boards (IRBs) must approve research protocols before studies can commence and are responsible for ongoing monitoring. nih.govcas.caresearchgate.net

Specific ethical challenges can arise in the context of local anesthetic research, particularly concerning informed consent in perioperative settings where patients may be considered vulnerable. cas.canih.gov Ensuring that potential participants fully understand the nature, risks, and benefits of a study, and that their decision to participate is voluntary, is critical. nih.govnih.gov

Economic Impact and Research and Development Investment Analysis

The local anesthesia drugs market is a significant segment within the broader pharmaceutical industry. The global market size was estimated at USD 4.14 billion in 2024 and is projected to grow, driven by factors such as the increasing elderly population, a rising number of surgical and dental procedures, and advancements in drug delivery technologies. grandviewresearch.commordorintelligence.comgminsights.com

North America holds a substantial share of the global local anesthesia market, attributed to factors like advanced healthcare infrastructure and a high volume of surgical procedures. grandviewresearch.comgminsights.comresearchdive.comalliedmarketresearch.com The Asia Pacific region is anticipated to witness rapid growth due to urbanization and improvements in healthcare infrastructure. grandviewresearch.commordorintelligence.comgminsights.com

The economic impact of local anesthetics extends to facilitating numerous medical and dental procedures, contributing to healthcare efficiency and patient comfort. The market dynamics are influenced by factors such as the prevalence of chronic diseases requiring intervention, the increasing adoption of minimally invasive procedures, and healthcare expenditure. grandviewresearch.commordorintelligence.comgminsights.comresearchdive.comskyquestt.com

Market Segment (2024)Revenue Share
North America Local Anesthesia Drugs Industry35.41% grandviewresearch.com
Lidocaine (B1675312) (by Drug segment)28.88% grandviewresearch.com
Injectable (by Application segment)59.26% grandviewresearch.com
Dental Procedures (by Application)33.2% gminsights.com
Injectable (by Route of Administration)65.3% gminsights.com

Q & A

Table 1: Comparison of Research Question Frameworks

FrameworkComponentsApplication to this compound
FINERFeasibility, Interest, Novelty, Ethics, RelevanceAssess whether this compound’s metabolic stability justifies a preclinical trial.
PICOProblem (e.g., neuropathic pain), Intervention (this compound), Comparison (standard therapy), Outcome (pain reduction score)Design a comparative efficacy study.

What experimental design principles ensure reproducibility in this compound pharmacology studies?

Answer:
Follow guidelines for detailed methodology and independent validation :

Documentation: Include synthesis protocols (e.g., reaction conditions, purification steps) and characterization data (NMR, HPLC purity ≥95%).

Controls: Use positive/negative controls in assays (e.g., known inhibitors for receptor-binding studies).

Blinding: Implement double-blinding in animal trials to reduce bias.

Replication: Perform triplicate experiments and statistical validation (e.g., ANOVA with p < 0.05).

What strategies optimize literature reviews for this compound-related mechanistic studies?

Answer:
Use structured search strategies :

  • Keywords: Combine terms like “this compound pharmacokinetics,” “structure-activity relationship,” and “neurotransmitter modulation.”
  • Filters: Limit searches to peer-reviewed journals and primary sources (e.g., PubMed, SciFinder).
  • Citation Tracking: Use tools like Web of Science to identify seminal papers citing this compound’s discovery (e.g., Smith et al., 1998).

How should researchers address contradictions in this compound’s reported efficacy across studies?

Answer:
Apply iterative data triangulation :

Re-examine Variables: Compare dosage ranges, model systems (e.g., in vitro vs. in vivo), and endpoints.

Meta-Analysis: Pool data from disparate studies to identify trends (e.g., higher efficacy in acute vs. chronic pain models).

Mechanistic Replication: Repeat key experiments under standardized conditions (e.g., fixed pH for solubility assays).

What advanced methodologies optimize this compound’s synthetic pathways?

Answer:
Implement Design of Experiments (DoE) :

Parameter Screening: Test variables (e.g., catalyst loading, temperature) via fractional factorial design.

Response Surface Modeling: Optimize yield and purity using central composite design.

Scale-Up Validation: Ensure reproducibility from milligram to gram-scale synthesis.

Q. Table 2: Key Parameters in this compound Synthesis Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature60–100°C80°C+25% yield
Catalyst Concentration0.1–1.0 mol%0.5 mol%Purity >98%

What ethical considerations apply to human trials involving this compound?

Answer:
Adhere to Institutional Review Board (IRB) protocols :

Informed Consent: Disclose risks (e.g., cardiovascular side effects) and benefits (pain relief).

Participant Selection: Exclude high-risk populations (e.g., pregnant individuals) based on preclinical toxicity data.

Data Confidentiality: Anonymize patient records and store data securely.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.